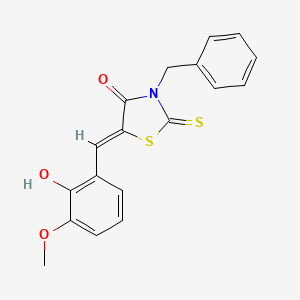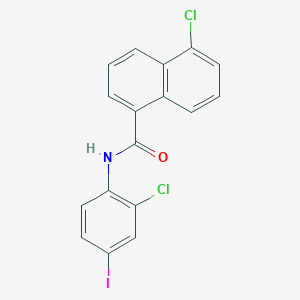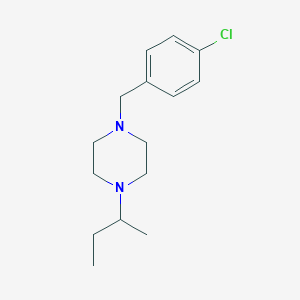![molecular formula C21H20O6 B5123161 ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)
ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cancer, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. It has also been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate in lab experiments include its low toxicity, high solubility, and stability. However, its limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research of Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to reduce the cost of this compound.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of cancer, inflammation, and oxidative stress.
4. Exploration of the antimicrobial and antifungal properties of this compound for the development of new antimicrobial agents.
5. Investigation of the potential of this compound as a drug delivery system for targeted drug delivery.
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of cancer, inflammation, and oxidative stress, as well as its antimicrobial and antifungal properties, make it a compound of interest for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of ethyl acetoacetate with 7-hydroxy-4H-chromen-4-one in the presence of a base such as potassium carbonate. The resulting compound is then esterified with 2-methoxyphenol in the presence of a catalyst such as sulfuric acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and oxidative stress. It has also been studied for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-21(23)13(2)27-14-9-10-16-19(11-14)26-12-17(20(16)22)15-7-5-6-8-18(15)24-3/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGVHRGIMPFYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![6-methyl-5-{5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5123099.png)
![((2S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5123105.png)
![3-(4-fluorobenzyl)-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5123108.png)

![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
![3-(3,4-difluorophenyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5123133.png)



